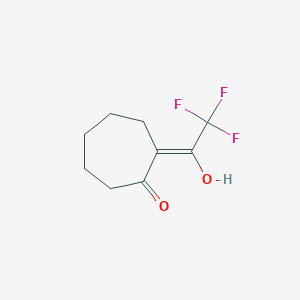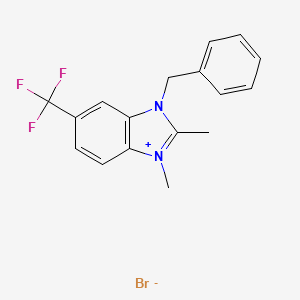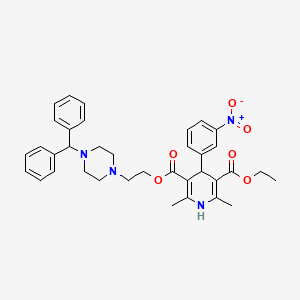
5-(4-Pyridyl)-10,15,20-triphenylporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Pyridyl)-10,15,20 triphenyl porphine is a porphyrin derivative, a class of organic compounds known for their extensive conjugated systems and ability to coordinate metal ions. Porphyrins are crucial in biological systems, serving as the core structure in heme, chlorophyll, and vitamin B12. The unique structure of 5-(4-Pyridyl)-10,15,20 triphenyl porphine allows it to participate in various chemical reactions and applications, particularly in the fields of catalysis, photodynamic therapy, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridyl)-10,15,20 triphenyl porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by oxidation. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with benzaldehyde and 4-pyridinecarboxaldehyde in the presence of an acid catalyst, such as trifluoroacetic acid, followed by oxidation with an oxidizing agent like chloranil .
Industrial Production Methods
Industrial production of porphyrin derivatives often employs similar synthetic routes but on a larger scale. The key challenges in industrial synthesis include maintaining high yields and purity, as well as efficient separation and purification processes. Techniques such as column chromatography and recrystallization are commonly used to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Pyridyl)-10,15,20 triphenyl porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the porphyrin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chloranil and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of metalloporphyrins, while substitution reactions can yield functionalized porphyrins with diverse properties .
Aplicaciones Científicas De Investigación
5-(4-Pyridyl)-10,15,20 triphenyl porphine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Biology: Studied for its potential in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of sensors, light-harvesting systems, and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Pyridyl)-10,15,20 triphenyl porphine involves its ability to coordinate metal ions and participate in electron transfer reactions. The compound’s extensive conjugated system allows it to absorb light and transfer energy efficiently, making it useful in photodynamic therapy and catalysis. The molecular targets and pathways involved include the generation of reactive oxygen species and the activation of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Meso-tetra(4-pyridyl)porphine: Similar in structure but lacks the triphenyl groups.
Tetra(4-aminophenyl)porphyrin: Contains amino groups instead of pyridyl groups.
Tetra(4-cyanophenyl)porphyrin: Contains cyano groups instead of pyridyl groups.
Uniqueness
5-(4-Pyridyl)-10,15,20 triphenyl porphine is unique due to its combination of pyridyl and triphenyl groups, which enhance its chemical reactivity and stability. This makes it particularly useful in applications requiring robust and versatile porphyrin derivatives .
Propiedades
Fórmula molecular |
C43H29N5 |
|---|---|
Peso molecular |
615.7 g/mol |
Nombre IUPAC |
5,10,15-triphenyl-20-pyridin-4-yl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C43H29N5/c1-4-10-28(11-5-1)40-32-16-18-34(45-32)41(29-12-6-2-7-13-29)36-20-22-38(47-36)43(31-24-26-44-27-25-31)39-23-21-37(48-39)42(30-14-8-3-9-15-30)35-19-17-33(40)46-35/h1-27,45,48H |
Clave InChI |
GKFIIZUTJIZSDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=NC=C8)C=C4)C9=CC=CC=C9)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13411500.png)





![Diethyl[3-(hydroxyamino)propyl]phosphonate](/img/structure/B13411534.png)
![3-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-propionic acid methyl ester](/img/structure/B13411539.png)

![[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)
![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)


